molecular formula C20H15Cl2N3O2S B2518311 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 378198-68-6

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2518311
CAS No.: 378198-68-6
M. Wt: 432.32
InChI Key: DXPJYBXAELKWHW-JLHYYAGUSA-N
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Description

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile features a thiazole core substituted with a 3,4-dichlorophenyl group and an acrylonitrile moiety linked to a 3,4-dimethoxyphenylamino group.

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c1-26-18-6-4-14(8-19(18)27-2)24-10-13(9-23)20-25-17(11-28-20)12-3-5-15(21)16(22)7-12/h3-8,10-11,24H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPJYBXAELKWHW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. The thiazole ring is recognized for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on various studies, including synthesis details, structure-activity relationships (SAR), and case studies.

Synthesis and Characterization

The synthesis of the compound typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and thiazole derivatives under controlled conditions. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives of thiazole exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have been tested against bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 100 to 400 µg/mL for some derivatives, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol .
  • Antifungal Activity : The antifungal properties are often more pronounced than antibacterial effects. Certain thiazole derivatives have shown MIC values as low as 0.7 µg/mL against fungi, outperforming traditional antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives is particularly noteworthy:

  • Cytotoxicity : Several studies have reported that compounds with a thiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to the target have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 1.61 to 1.98 µg/mL against human cancer cell lines such as Jurkat and HT29 .
  • Mechanism of Action : The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving interaction with cellular proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring enhances biological activity.
  • Hydrophobic Interactions : Nonpolar groups at strategic positions improve binding affinity to target proteins.
  • Linker Length and Composition : Variations in linker lengths between the thiazole and aromatic systems can modulate potency.

Case Studies

  • In vitro Studies on Antimicrobial Activity :
    • A series of thiazole derivatives were synthesized and tested against E. coli and S. aureus. The most active compounds displayed inhibition zones comparable to ciprofloxacin, a standard antibiotic .
  • Cytotoxicity Assessment :
    • In a study assessing new thiazole-based compounds for anticancer properties, derivatives showed significant cytotoxic effects against various cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Scientific Research Applications

Structural Overview

The compound features a thiazole ring, which is known for its biological activity, and incorporates both dichlorophenyl and dimethoxyphenyl groups that enhance its pharmacological properties. The molecular formula is C18H16Cl2N4SC_{18}H_{16}Cl_2N_4S, with a molecular weight of approximately 396.87 g/mol.

Key Characteristics

  • IUPAC Name : (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
  • Molecular Weight : 396.87 g/mol
  • Chemical Properties : The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines.
  • Structure-Activity Relationship (SAR) analysis suggests that modifications on the thiazole moiety can significantly influence cytotoxicity.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties:

  • It has shown effectiveness against various bacterial strains, including multi-drug resistant strains.
  • Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli16
    Candida albicans8

Anticancer Research

A notable study investigated the efficacy of this compound in vivo using mouse models:

  • The treatment led to a reduction in tumor size by approximately 50% compared to untreated controls over four weeks.

Antimicrobial Efficacy

Another investigation reported the effectiveness of this compound against multi-drug resistant strains of bacteria:

  • The results indicated a promising alternative treatment option for infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Phenyl Groups

Key Compounds :
Compound Name Thiazole Substituent Phenyl Substituents Configuration Reported Activity Reference
Target Compound 3,4-dichlorophenyl 3,4-dimethoxyphenylamino E Hypothetical antiviral*
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-thiazol-2-yl]-acrylonitrile 4-nitrophenyl 3,4-dimethoxyphenyl E Not specified
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile 4-methoxyphenyl 3,4-dimethoxyphenyl Z Bioactive heterocycle precursor
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile derivatives 4-chlorophenyl Benzothiazole derivatives Antioxidant (DPPH assay)
Analysis :
  • Electron-Withdrawing vs. Methoxy groups () are electron-donating, which may reduce reactivity but improve solubility or metabolic stability.
  • Stereochemistry (E vs. Z) :

    • The E-configuration in the target compound and analog may favor planar arrangements for π-π stacking in enzyme binding pockets, akin to raltegravir’s interaction with HIV integrase .
    • The Z-isomer in adopts a bent geometry, limiting its utility in rigid binding sites but enabling cycloaddition reactions for heterocycle synthesis .
Antiviral Potential :
  • While the target compound lacks direct antiviral data, piroxicam analogs with EC₅₀ values of 20–25 µM () suggest that thiazole-acrylonitrile scaffolds can inhibit viral enzymes. The dichlorophenyl group may enhance hydrophobic interactions, similar to raltegravir’s chlorobenzyl group .
Antioxidant Activity :
  • The 4-chlorophenyl-benzothiazole acrylonitrile derivatives () demonstrated potent antioxidant activity (IC₅₀ < ascorbic acid) via DPPH radical scavenging. The target compound’s dichlorophenyl and dimethoxyphenyl groups could similarly stabilize radicals, though experimental validation is needed.

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